molecular formula C17H17N3O3 B5039037 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B5039037
M. Wt: 311.33 g/mol
InChI Key: QNINTZJVJLRFAR-UHFFFAOYSA-N
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Description

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group attached to a benzoyl moiety, along with a phenyl group substituted with a methyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide typically involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-(2-methylbenzoyl)hydrazine. This intermediate is then reacted with 3-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-[2-(2-methylbenzoyl)hydrazino]carbonylbenzoic acid
  • 2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and benzoyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-6-5-8-13(10-11)18-16(22)17(23)20-19-15(21)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINTZJVJLRFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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